1,1-Diphenylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one--hydrogen chloride (1/1)
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Overview
Description
1,1-Diphenylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one–hydrogen chloride (1/1) is a complex organic compound with a unique structure that includes both oxazolo and pyrazinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one–hydrogen chloride (1/1) typically involves multiple steps, including the formation of the oxazolo and pyrazinone rings. The reaction conditions often require specific catalysts and reagents to ensure the correct formation of the desired product. For example, the use of strong acids or bases may be necessary to facilitate the cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one–hydrogen chloride (1/1) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1,1-Diphenylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one–hydrogen chloride (1/1) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Diphenylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one–hydrogen chloride (1/1) involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)-3,5-diphenyldihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole: Another compound with a similar oxazolo structure.
3H-Oxazolo[4,3-a]isoquinolin-3-one: A compound with a similar oxazolo ring but different substituents.
Uniqueness
1,1-Diphenylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one–hydrogen chloride (1/1) is unique due to its specific combination of oxazolo and pyrazinone rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
847556-27-8 |
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Molecular Formula |
C18H19ClN2O2 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
1,1-diphenyl-6,7,8,8a-tetrahydro-5H-[1,3]oxazolo[3,4-a]pyrazin-3-one;hydrochloride |
InChI |
InChI=1S/C18H18N2O2.ClH/c21-17-20-12-11-19-13-16(20)18(22-17,14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-10,16,19H,11-13H2;1H |
InChI Key |
QQFPFNZUCJDILI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CN1)C(OC2=O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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